N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea
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Overview
Description
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is an organic compound characterized by the presence of a thiourea group attached to a prop-2-yn-1-yloxy methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of prop-2-yn-1-yl alcohol with thiourea in the presence of a suitable catalyst. One common method involves the use of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent. The reaction is carried out at room temperature, and propargyl bromide is added to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
Oxidation: The major product formed is the corresponding formamide.
Substitution: The major product formed is the brominated derivative.
Scientific Research Applications
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds contain a similar prop-2-yn-1-yl group and are used in the synthesis of heterocyclic compounds.
N-Alkyl-N-(prop-2-yn-1-yl)anilines: These compounds undergo similar oxidative reactions under visible light.
Uniqueness
N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its combination of a thiourea group with a prop-2-yn-1-yloxy methyl moiety
Properties
CAS No. |
81066-25-3 |
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Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
prop-2-ynoxymethylthiourea |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-8-4-7-5(6)9/h1H,3-4H2,(H3,6,7,9) |
InChI Key |
FDGCFAPKAWOBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCNC(=S)N |
Origin of Product |
United States |
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